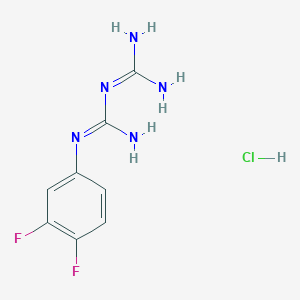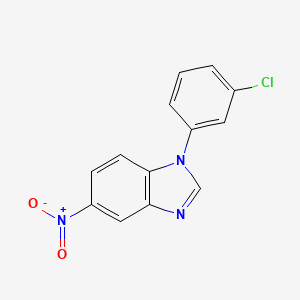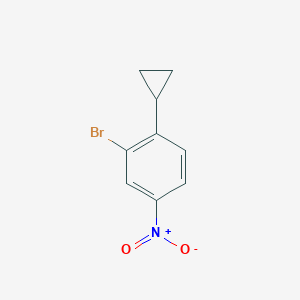
2-Bromo-1-cyclopropyl-4-nitrobenzene
Vue d'ensemble
Description
“2-Bromo-1-cyclopropyl-4-nitrobenzene” is a compound that contains a benzene ring which is a cyclic compound with 6 carbon atoms. It has a bromine atom attached at the 2nd position, a nitro group (-NO2) at the 4th position, and a cyclopropyl group (a three-carbon ring) at the 1st position .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from benzene or a substituted benzene. The nitro group could be introduced through nitration, and the bromine through halogenation. The cyclopropyl group might be added through a substitution reaction .Molecular Structure Analysis
The molecule is likely to be planar around the benzene ring, with the bromine, nitro group, and cyclopropyl group sticking out from the plane of the ring .Chemical Reactions Analysis
The compound could undergo various reactions. The bromine atom might be replaced in a nucleophilic aromatic substitution reaction . The nitro group could be reduced to an amino group. The cyclopropyl group could also participate in various reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. For example, the presence of the nitro group might make the compound somewhat polar, affecting its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Synthesis of Derivatives and Intermediates : 2-Bromo-1-cyclopropyl-4-nitrobenzene is involved in the synthesis of various chemical compounds. For example, 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate in the synthesis of dofetilide (a medication for arrhythmia), is prepared from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction (Zhai Guang-xin, 2006).
- Mechanistic Studies in Chemical Reactions : Understanding the reaction mechanisms involving compounds like this compound aids in developing new synthetic methods. For instance, sodium borohydride's interaction with o-bromo- and p-chloro-nitrobenzenes, including derivatives similar to this compound, has been studied to understand nucleophilic aromatic substitution by hydrogen (Gold et al., 1980).
- Application in Organic Synthesis : The compound is used in organic synthesis, such as in the formation of quinolines, 2-quinolones, and phenanthridines via palladium[0]-mediated Ullmann cross-coupling (Banwell et al., 2004).
Photoreactivity and Electrochemistry
- Photoelectrochemical Studies : The photoelectrochemical properties of derivatives of this compound, like p-bromo-nitrobenzene, have been explored to understand their behavior in light-induced reactions (Compton & Dryfe, 1994).
- Electrosynthesis and Reaction Mechanisms : Electrosynthesis techniques involving compounds similar to this compound are used to study mechanisms like the S(RN)1 mechanism in the formation of alpha, beta-unsaturated ketones (Curti et al., 2007).
Advanced Material Applications
- Formation of Charge Transfer Complexes in Solar Cells : Derivatives of this compound, such as 1-Bromo-4-Nitrobenzene, have been used in polymer solar cells to improve electron transfer processes, enhancing the efficiency of solar cells (Fu et al., 2015).
Environmental and Safety Considerations
- Analysis of Impurities : Compounds related to this compound are analyzed as potential genotoxic impurities in pharmaceutical compounds, indicating the importance of safety and environmental considerations in the use of such chemicals (Raman et al., 2017).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-1-cyclopropyl-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-9-5-7(11(12)13)3-4-8(9)6-1-2-6/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHKGNDIOGKUGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Bromo[1,2,5]oxadiazolo[3,4-e][1,2,3]benzoxadiazole](/img/structure/B3037666.png)
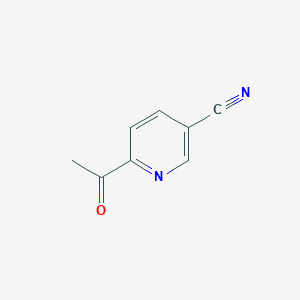
![2-[(4-Chlorobenzoyl)amino]benzamide](/img/structure/B3037670.png)

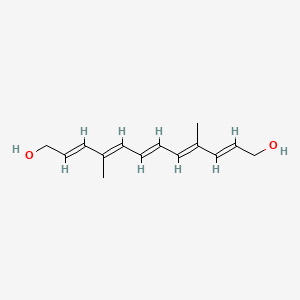
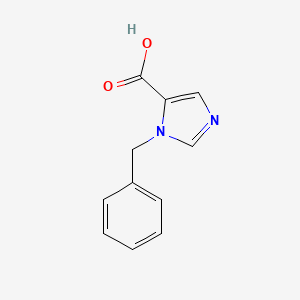
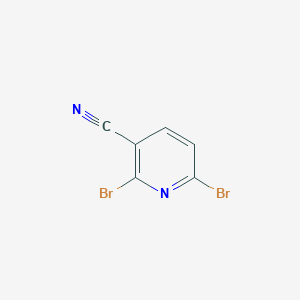
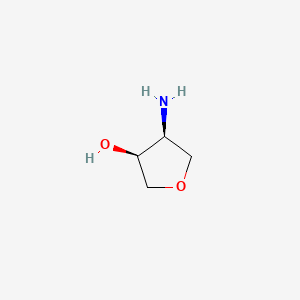
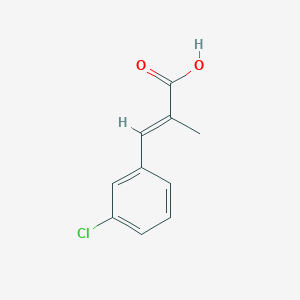

![6-Bromo-2-phenylbenzo[d]oxazole](/img/structure/B3037683.png)

